molecular formula C20H19N3O4 B7710541 N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7710541
M. Wt: 365.4 g/mol
InChI Key: IARGXRIPJXZRCN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, it has been studied for its anti-inflammatory, analgesic, and antimicrobial properties. In material science, it has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its anti-inflammatory, analgesic, and antimicrobial properties. In vivo studies have shown that it can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is the lack of information on its safety and toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use in the development of OLEDs and other electronic devices. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and toxicity.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetylphenylhydrazine and 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-bromo-1-propanol and sodium hydride to yield the final product.

properties

IUPAC Name

N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13(24)14-3-7-16(8-4-14)21-18(25)11-12-19-22-20(23-27-19)15-5-9-17(26-2)10-6-15/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARGXRIPJXZRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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